(Cys39)-Tissue Factor (33-53) is a specific peptide derived from the tissue factor protein, which plays a crucial role in initiating the coagulation cascade. Tissue factor, also known as thromboplastin, is a transmembrane glycoprotein that serves as a high-affinity receptor and cofactor for factor VII/VIIa. The interaction between tissue factor and factor VIIa is essential for the activation of factors IX and X, leading to thrombin generation and clot formation. This peptide is significant in both hemostatic processes and various pathological conditions, including cancer and inflammation.
Tissue factor is encoded by the F3 gene located on chromosome 1p21.3. It consists of an extracellular domain, a transmembrane domain, and a cytoplasmic domain. The peptide (Cys39)-Tissue Factor (33-53) specifically refers to a segment of the tissue factor protein that has been synthesized for research purposes.
(Cys39)-Tissue Factor (33-53) falls under the classification of peptides and proteins involved in blood coagulation. It is categorized as a procoagulant agent due to its role in facilitating the coagulation process.
The synthesis of (Cys39)-Tissue Factor (33-53) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
(Cys39)-Tissue Factor (33-53) consists of a sequence of amino acids that includes cysteine at position 39. The molecular structure of tissue factor includes:
The molecular weight of (Cys39)-Tissue Factor (33-53) can be approximated based on its amino acid composition, typically around 2 kDa depending on modifications.
The primary reaction involving (Cys39)-Tissue Factor (33-53) occurs when it binds to factor VIIa, forming a complex that activates factors IX and X. This reaction is crucial for initiating the coagulation cascade.
The mechanism by which (Cys39)-Tissue Factor (33-53) exerts its effects involves several steps:
Studies indicate that the presence of acidic phospholipids enhances the activity of the tissue factor-factor VIIa complex, highlighting the importance of membrane composition in coagulation processes.
(Cys39)-Tissue Factor (33-53) has several applications in scientific research:
Tissue factor (TF), a transmembrane glycoprotein receptor, serves as the primary physiological initiator of the coagulation cascade by forming a high-affinity complex with factor VII/VIIa (FVII/FVIIa). This complex triggers the activation of factors IX and X, leading to thrombin generation and fibrin clot formation. The synthetic peptide (Cys39)-Tissue Factor (33-53) (sequence: H-Val-Tyr-Thr-Val-Gln-Ile-Cys-Thr-Lys-Ser-Gly-Asp-Trp-Lys-Ser-Lys-Cys-Phe-Tyr-Thr-Thr-OH) represents a strategically designed fragment of TF's extracellular domain that potently inhibits TF-dependent coagulation through targeted molecular interactions [2] [3].
Table 1: Key Structural and Functional Attributes of (Cys39)-Tissue Factor (33-53)
Property | Specification | Functional Significance |
---|---|---|
Amino Acid Sequence | VYTVQICTKSGDWKSKCFYTT | Matches human TF residues 33-53 |
Disulfide Bridge | Cys39-Cys49 (C7-C17 in peptide numbering) | Forms 11-membered ring critical for inhibitory potency |
Molecular Formula | C₁₁₁H₁₆₆N₂₆O₃₃S₂ | Complex structure with multiple functional groups |
Molecular Weight | 2456.83 g/mol | Reflects peptide size and modifications |
Purity (HPLC) | ≥96.1% | Ensures biochemical reliability in studies |
Extinction Coefficient | 8370 M⁻¹cm⁻¹ | Quantifies UV absorbance for concentration determination |
(Cys39)-TF (33-53) functions as a high-affinity competitive inhibitor by directly occupying the FVII/VIIa binding site on the TF extracellular domain. The peptide's sequence corresponds to residues 33-53 within TF's first fibronectin type III domain, a region critical for FVIIa binding and allosteric activation [3] [5]. Biochemical studies demonstrate that the peptide binds soluble FVIIa with an affinity approaching that of full-length TF, effectively sequestering FVIIa and preventing its association with membrane-anchored TF on cell surfaces [2]. This competition disrupts the formation of functional TF-FVIIa complexes, thereby blocking the initiation of coagulation at its source.
The conformational stability imparted by the Cys39-Cys49 disulfide bond (discussed in detail in section 1.2) enhances the peptide's ability to mimic the native TF binding interface. Surface plasmon resonance and kinetic assays reveal that the disulfide-bridged peptide exhibits significantly stronger binding to FVIIa compared to its linear counterpart, validating the structural role of the constrained 11-membered ring in maintaining optimal binding geometry [2].
Table 2: Comparative Inhibition of TF-Dependent FX Activation
Inhibitor | Relative Potency | Mechanistic Basis |
---|---|---|
Full-length Tissue Factor (TF) | Reference (100%) | Native complex formation with FVIIa |
Linear TF (33-53) peptide | ~25% of reference | Partial binding due to conformational flexibility |
(Cys39)-TF (33-53) peptide | ~100% of reference | Optimal FVIIa binding via disulfide stabilization |
Beyond simple competitive binding, (Cys39)-TF (33-53) exerts allosteric effects that impair TF-FVIIa signaling competence. The TF extracellular domain comprises two fibronectin type III modules (residues 1-105 and 106-201) connected by a flexible linker. Residues 33-53 lie within the first module and contribute to the FVIIa binding interface and subsequent allosteric activation of the protease [3] [9].
Upon binding FVIIa, native TF undergoes conformational changes that optimally position the FVIIa catalytic triad (His193, Asp242, Ser344) and facilitate substrate (FX or FIX) access to the active site. The peptide disrupts this process by:
Biophysical studies confirm that TF (33-53) binding induces suboptimal conformational changes in FVIIa, evidenced by altered fluorescence resonance energy transfer (FRET) signatures compared to full TF binding [3]. This results in catalytically compromised FVIIa incapable of efficient FX activation, even when residual complex formation occurs.
The defining structural feature of (Cys39)-TF (33-53)—the intramolecular disulfide bond between Cys39 and Cys49—confers a significant (~4-fold) enhancement in anticoagulant potency compared to the linear peptide lacking this constraint [2]. This enhancement stems from the stabilization of a bioactive conformation essential for optimal FVIIa interaction.
The disulfide bond creates an 11-membered ring within the peptide backbone, constraining its conformational flexibility and stabilizing a loop structure that closely mimics the native conformation within full-length TF [2] [7]. Structural analysis (e.g., NMR spectroscopy and molecular dynamics simulations) reveals that this cyclization:
Table 3: Impact of Disulfide Bond on Peptide Function
Parameter | Linear TF (33-53) | (Cys39)-TF (33-53) | Enhancement |
---|---|---|---|
FVIIa Binding Affinity | Moderate (Kd ~100-500 nM) | High (Kd ~10-50 nM) | ~5-10 fold |
Inhibition of FXa Generation | ~25% of maximal | ~100% of maximal | ~4-fold |
Proteolytic Stability | Low (rapid cleavage) | Moderate | Significant |
Structural Flexibility | High | Low (Constrained) | N/A |
The disulfide bond in (Cys39)-TF (33-53) provides insight into the redox regulation of native TF activity, particularly the "encryption/decryption" phenomenon. Cellular TF exists predominantly in an encrypted (low activity) state, with only a small fraction (<20%) being procoagulantly active at any time [7] [9]. A critical determinant of this encryption appears to involve the redox state of the membrane-proximal disulfide bond (Cys186-Cys209 in full TF), homologous in function to the Cys39-Cys49 bond in the peptide:
Protein Disulfide Isomerase (PDI) has been implicated in regulating this thiol-disulfide exchange, thereby controlling TF procoagulant activity in response to cellular stimuli like calcium influx or oxidative stress [7] [9]. The potency enhancement observed in the disulfide-bridged (Cys39)-TF (33-53) peptide directly supports this model, demonstrating that stabilization of a specific disulfide-constrained conformation is crucial for maximal TF cofactor function. Furthermore, the peptide's efficacy underscores the functional importance of the N-terminal fibronectin domain (residues 1-105) and its disulfide bonds in regulating TF-FVIIa complex activity, independent of the membrane-proximal Cys186-Cys209 pair.
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7